molecular formula C16H26N5O6P B194246 ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate CAS No. 142341-04-6

((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate

Numéro de catalogue: B194246
Numéro CAS: 142341-04-6
Poids moléculaire: 415.38 g/mol
Clé InChI: NOZLVTCICOSPFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a purine derivative with a complex structure combining a 6-amino-9H-purine core, a phosphorylated ethoxy-methyl chain, and a pivalate ester group.

Propriétés

IUPAC Name

[2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZLVTCICOSPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438070
Record name {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142341-04-6
Record name {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mécanisme D'action

Activité Biologique

The compound (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate, also known as a derivative of a purine nucleoside analog, has garnered attention due to its potential biological activities, particularly in the realm of antiviral and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H26N5O6P, with a molecular weight of 415.38 g/mol. It features a purine base structure that is characteristic of several antiviral and anticancer agents.

PropertyValue
Molecular FormulaC16H26N5O6P
Molecular Weight415.38 g/mol
CAS Number142341-05-7
Purity≥ 98% (Min. HPLC)

The biological activity of (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate is primarily attributed to its role as a prodrug that can be converted into active metabolites that inhibit viral replication and tumor growth. The compound's phosphoryl group enhances its interaction with nucleic acid synthesis pathways, making it effective against various viral infections and certain cancers.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against hepatitis B virus (HBV). It acts by inhibiting the viral polymerase, thereby preventing the replication of viral DNA. In vitro studies have shown that it can effectively reduce HBV load in infected cell lines.

Case Study: Hepatitis B Virus

In a study involving HBV-infected hepatocytes, treatment with (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate resulted in:

  • Reduction in Viral Load: A decrease of up to 90% in HBV DNA levels was observed after 48 hours of treatment.
  • Cell Viability: The compound demonstrated minimal cytotoxicity at therapeutic concentrations, indicating a favorable safety profile.

Anticancer Activity

The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Research Findings: Cancer Cell Lines

A series of experiments conducted on different cancer cell lines (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) revealed:

  • Inhibition of Cell Proliferation: IC50 values ranged from 10 to 25 µM across different cell lines.
  • Induction of Apoptosis: Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.

Comparative Biological Activity

To further understand the efficacy of (((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate, it is useful to compare its activity with other known nucleoside analogs.

Compound NameIC50 (µM)Viral ActivityAnticancer Activity
(((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate10 - 25HighModerate
Adefovir5 - 15Very HighLow
Tenofovir1 - 3Very HighLow

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural and functional similarities with other purine-based phosphonate esters and nucleotide analogs. Below is a detailed analysis of its analogs, including molecular, bioactivity, and pharmacokinetic comparisons.

Structural Analogues

Compound Name Structure Molecular Formula Key Features
Target Compound Purine core + ethoxy-phosphoryl-pivalate C₁₆H₂₆N₅O₆P Lipophilic pivalate ester; phosphonate group for stability.
9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) Purine core + phosphonomethoxyethyl C₉H₁₄N₇O₄P Antiviral activity; lacks ester groups, reducing lipophilicity.
Bis-pivalate derivative Purine core + bis-phosphoryl-pivalate C₂₀H₃₂N₅O₈P Higher molecular weight; dual pivalate groups may affect solubility.
Acetyl adenylate Adenine + acetyl-phosphate C₇H₁₀N₅O₆P Smaller structure; acetyl instead of pivalate; limited metabolic stability.

Bioactivity and Pharmacological Profiles

  • The pivalate group may enhance prodrug activation in vivo .
  • PMEDAP : Exhibits inhibition of HIV-1 reverse transcriptase (IC₅₀: 0.8 μM) and herpes simplex virus . Its lack of ester groups reduces oral bioavailability compared to the target compound.
  • Bis-pivalate Derivative : Higher lipophilicity may improve tissue penetration but could increase off-target toxicity risks due to prolonged half-life .

Computational Similarity Analysis

Using Tanimoto coefficients (fingerprint-based similarity indexing) :

  • Target Compound vs. PMEDAP : Structural similarity ≈ 65–70% (shared purine core and phosphonate group).
  • Target Compound vs. Acetyl adenylate : Similarity ≈ 50% (divergent ester and phosphate groups).

Pharmacokinetic Comparison

Parameter Target Compound PMEDAP Bis-pivalate Derivative
LogP 1.8 (predicted) 0.5 2.5
Water Solubility Low Moderate Very low
Metabolic Stability High (pivalate ester hydrolysis) Moderate High (dual ester resistance)

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The phosphonate group is critical for binding to viral polymerases, while ester groups modulate bioavailability . Activity cliffs (large potency differences in structurally similar compounds) are possible, as seen in purine analogs .
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to PMEDAP, with additional steps for pivalate esterification .

Méthodes De Préparation

Starting Materials and Reagents

  • 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA) : The core purine derivative.

  • Chloromethyl pivalate : Introduces the POM group.

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) : Bases for deprotonation.

  • Phenol or ethoxy derivatives : For phosphoryl group functionalization.

Reaction Procedure (Adapted from Source and )

  • Phosphonate Activation :

    • PMEA (50 g) is dissolved in NMP (150 mL) with TEA (30 mL) at 20–25°C.

    • Phenol (34 g) is added, and the mixture is heated to 80–85°C to form a reactive phosphonate intermediate.

  • Coupling with Chloromethyl Pivalate :

    • Chloromethyl pivalate (64.6 g, 429 mmol) is added dropwise at 58–62°C.

    • The reaction proceeds for 48 hours, monitored by HPLC.

  • Workup and Extraction :

    • The mixture is diluted with water (1 L) and extracted with dichloromethane (DCM).

    • The organic layer is concentrated under vacuum to yield a crude oil.

  • Salt Formation (Optional) :

    • The free base is treated with fumaric acid (10 g) in isopropyl alcohol to form a stable salt (Yield: 13 g).

Optimization of Reaction Conditions

Table 1: Comparative Reaction Parameters

ParameterSourceSource
Temperature58–62°C60°C
Reaction Time48 hours24 hours
BaseDIPEATEA
SolventNMPNMP
Yield (Crude Product)38.5%93%
  • Key Insight : Prolonged reaction times in Source improve diastereomeric purity but reduce yield due to side reactions.

Purification and Isolation Techniques

Crystallization Strategies

  • Fumaric Acid Salt Formation : The crude product is dissolved in isopropyl alcohol, treated with fumaric acid, and cooled to −4°C to precipitate crystals (Source).

  • Chromatography : Flash silica gel column chromatography with MeOH/CH₂Cl₂ (1:33) achieves >98% purity (Source).

Solvent Selection

  • Acetonitrile : Used for final recrystallization to remove residual NMP.

  • Ethyl Acetate : Effective for extracting the product from aqueous layers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.15 (s, 1H, purine H-8), 4.20–4.40 (m, 4H, -OCH₂-), 1.20 (s, 9H, pivalate).

  • ³¹P NMR : δ 18.5 ppm (phosphoryl group).

HPLC Purity

  • Method : C18 column, 0.1% TFA in water/acetonitrile gradient.

  • Retention Time : 12.3 minutes; Purity: 99.2%.

Scale-Up Considerations

Table 2: Pilot-Scale Parameters (Source)

ParameterLaboratory ScalePilot Scale (10×)
PMEA Input50 g500 g
NMP Volume150 mL1.5 L
Chloromethyl Pivalate64.6 g646 g
Yield38.5%32%
  • Challenge : Reduced yield at scale due to inefficient heat transfer and longer mixing times.

Comparative Analysis of Methods

Diastereomeric Control

  • Source emphasizes chiral resolution post-synthesis to achieve the (R,R) configuration, while Source relies on stereoselective coupling.

  • Key Trade-off : Chiral resolution increases purity but adds steps, reducing overall yield.

Byproduct Formation

  • Hydrolysis of POM Group : Mitigated by maintaining pH <7 during workup.

  • Phosphonate Dimerization : Minimized by using excess chloromethyl pivalate (1.2 eq).

Challenges and Troubleshooting

Common Issues

  • Low Yield : Attributed to hydrolysis of chloromethyl pivalate; solved by anhydrous conditions.

  • Impurity Profile : Residual DIPEA in the product requires multiple water washes.

Process Recommendations

  • In Situ Activation : Use of DCC (N,N’-dicyclohexylcarbodiimide) for phosphoryl group activation (Source).

  • Temperature Control : Gradual heating to 80°C prevents exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate
Reactant of Route 2
Reactant of Route 2
((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.